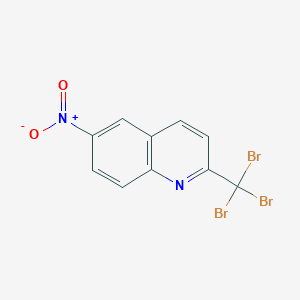

6-Nitro-2-(tribromomethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73257-72-4 |

|---|---|

Molecular Formula |

C10H5Br3N2O2 |

Molecular Weight |

424.87 g/mol |

IUPAC Name |

6-nitro-2-(tribromomethyl)quinoline |

InChI |

InChI=1S/C10H5Br3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H |

InChI Key |

BXESGPXESMHVPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Nitro 2 Tribromomethyl Quinoline

Direct Halogenation Strategies

Direct halogenation is a primary method for introducing the tribromomethyl group onto a pre-existing quinoline (B57606) or a precursor. This typically involves radical substitution on an activated methyl group at the 2-position of the quinoline ring.

Tribromomethylation of Quinoline Precursors at the 2-Position

The most common precursor for generating the 2-(tribromomethyl)quinoline moiety is 2-methylquinoline (B7769805), also known as quinaldine. The transformation of the methyl group into a tribromomethyl group is typically achieved through a free radical bromination reaction. Reagents such as N-bromosuccinimide (NBS) are frequently employed, often in the presence of a radical initiator like dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). mdpi.org The reaction is generally conducted in a non-polar solvent, such as carbon tetrachloride, under reflux conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.

The mechanism involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source (either Br₂ or NBS) to form the monobrominated product and a new bromine radical, which continues the chain. This process is repeated until all three hydrogen atoms of the methyl group are substituted by bromine atoms.

| Reagent | Initiator | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide / AIBN | CCl₄ | Reflux | Moderate to High |

| Bromine (Br₂) | UV light | CCl₄ | Irradiation | Variable |

Regioselective Bromination Techniques for Substituted Quinolines

While the tribromomethylation occurs at the side chain, regioselective bromination of the quinoline ring itself is also a critical consideration, especially if the substitution pattern needs to be established prior to other functionalizations. The bromination of quinoline derivatives with NBS in concentrated sulfuric acid has been shown to occur exclusively in the carbocyclic (benzene) ring. researchgate.net The conditions for electrophilic bromination, such as the choice of brominating agent and the acidity of the medium, are crucial for controlling the position of substitution. For instance, bromination of quinoline in strong acids like concentrated H₂SO₄ or CF₃SO₃H can direct the bromine to the 5- and 8-positions. researchgate.net This selectivity is attributed to the reaction proceeding on the protonated quinolinium ion, where the pyridine (B92270) ring is strongly deactivated towards electrophilic attack.

Nitration Pathways for Quinoline Frameworks

The introduction of a nitro group at the 6-position of the quinoline nucleus is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Nitration Procedures at Position 6

The nitration of the quinoline ring is highly dependent on the reaction conditions. Under strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene (B151609) ring. stackexchange.comyoutube.com The nitration of unsubstituted quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.comrsc.org

However, the presence of substituents on the ring can significantly influence the regioselectivity. For the synthesis of 6-nitroquinoline (B147349) derivatives, specific strategies are often required. One approach involves the use of precursors that favor substitution at the 6-position. For example, the Skraup synthesis, a classic method for preparing quinolines, can be adapted by using a p-substituted aniline (B41778), such as 4-nitroaniline (B120555), which will result in a quinoline with a nitro group at the 6-position. nih.goviipseries.org

| Substrate | Reagents | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Quinoline | HNO₃, H₂SO₄ | 0 °C | 5-Nitroquinoline, 8-Nitroquinoline | stackexchange.com |

| Quinoline 1-Oxide | HNO₃, H₂SO₄ | Varying Temp/Acidity | 4-Nitro, 5-Nitro, 8-Nitro derivatives | rsc.org |

| 4-Nitroaniline (in Skraup synthesis) | Glycerol (B35011), H₂SO₄, Oxidant | Heating | 6-Nitroquinoline | nih.gov |

Nitration of Substituted Quinoline Intermediates

Alternatively, starting with a pre-functionalized quinoline, such as 2-methyl-6-nitroquinoline (B57331), simplifies the final step to the tribromomethylation of the methyl group. nih.gov The synthesis of 2-methyl-6-nitroquinoline can be achieved through methods like the Doebner-von Miller reaction using 4-nitroaniline and crotonaldehyde. nih.gov This latter approach often provides a more controlled and higher-yielding route to the final product.

Convergent and Divergent Synthetic Routes for the Quinoline Core

The construction of the core quinoline scaffold can be approached through either convergent or divergent strategies, which offer flexibility in introducing the required substituents.

A convergent synthesis involves the preparation of separate, complex fragments that are then combined in the later stages to form the final molecule. youtube.com In the context of 6-nitro-2-(tribromomethyl)quinoline, a convergent approach might involve synthesizing a substituted aniline derivative and a three-carbon component, which are then cyclized to form the quinoline ring. For example, the Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated aldehyde or ketone, can be used. iipseries.org Using 4-nitroaniline and an appropriate carbonyl compound would build the 6-nitroquinoline core.

A divergent synthesis , on the other hand, starts from a common intermediate which is then elaborated through different reaction pathways to produce a variety of related compounds. organic-chemistry.orgnih.govorganic-chemistry.org For instance, a central precursor like 2-methylquinoline could be synthesized and then subjected to various functionalization reactions. One branch of the synthesis could involve nitration to produce a mixture of nitro-isomers, which would then be separated. Another branch could involve halogenation. A divergent approach allows for the creation of a library of related quinoline derivatives from a single starting point. researchgate.net Recent advances in synthetic methodology have focused on developing efficient and green methods for the divergent synthesis of polysubstituted quinolines. organic-chemistry.org

Multi-Step Cyclization and Condensation Reactions (e.g., Skraup-type, Combes, Pfitzinger)

Classical name reactions remain fundamental in quinoline synthesis, offering reliable, albeit sometimes harsh, routes to the core structure. These methods typically involve the condensation of anilines with carbonyl compounds followed by an acid-catalyzed cyclization.

Skraup-type Synthesis The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org In the archetypal reaction, aniline is the starting material, but substituted anilines can be used to generate substituted quinolines. For the synthesis of the target molecule, a plausible pathway would start with p-nitroaniline. The reaction of p-nitroaniline with glycerol and an oxidizing agent like arsenic pentoxide or nitrobenzene (B124822) itself directly yields 6-nitroquinoline. researchgate.net

A subsequent step would be required to introduce the 2-(tribromomethyl) group. This could be achieved through the radical bromination of 2-methyl-6-nitroquinoline, which can be synthesized via a Doebner-von Miller reaction (a variation of the Skraup synthesis) using p-nitroaniline and crotonaldehyde. nih.gov The use of reagents like N-bromosuccinimide (NBS) with a radical initiator would facilitate the exhaustive bromination of the methyl group. The Skraup reaction is known for being potentially violent, and careful control of reaction conditions is critical. orgsyn.org

Combes Synthesis The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikiwand.comyoutube.com

To synthesize this compound via this route, one would react p-nitroaniline with a suitable β-diketone, such as 1,1,1-tribromo-2,4-pentanedione. The acid catalyst, typically concentrated sulfuric acid, facilitates the ring closure. wikipedia.org The regioselectivity of the cyclization is a key consideration, as it determines the final substitution pattern of the quinoline product. wikiwand.com

Pfitzinger Reaction The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This method could be adapted in a multi-step approach. For instance, reacting isatin with 1,1,1-tribromoacetone (B11932703) would yield 2-(tribromomethyl)quinoline-4-carboxylic acid. Subsequent nitration of this intermediate would preferentially occur at the 6- or 8-position. The final step would involve the decarboxylation of the carboxylic acid group to yield the target product. Alternatively, starting with a 5-nitroisatin (B147319) and a suitable carbonyl compound could also be explored. The reaction mechanism involves the base-catalyzed hydrolysis of isatin, condensation with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.orgijsr.net

| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Reference(s) |

| Skraup Synthesis | p-Nitroaniline, Glycerol | H₂SO₄, Oxidizing Agent | 6-Nitroquinoline | wikipedia.orgresearchgate.net |

| Combes Synthesis | p-Nitroaniline, β-Diketone | H₂SO₄ (catalyst) | 2,4-Disubstituted Quinoline | iipseries.orgwikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic Acid | wikipedia.orgjocpr.com |

One-Pot Synthesis Techniques for Quinoline Core Functionalization

A prominent one-pot method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov A particularly relevant variation starts with an o-nitroarylcarbaldehyde. organic-chemistry.org In a one-pot procedure, the nitro group is reduced in situ to an amine using reagents like iron powder in acidic media. The newly formed amino group then immediately condenses with a suitable carbonyl compound to form the quinoline ring.

For the synthesis of this compound, this would involve a modification where the starting material is not an o-nitroarylcarbaldehyde but rather 4-nitroaniline, which is first converted to the corresponding diazonium salt and then subjected to a reaction that installs the necessary aldehyde and ketone functionalities for a subsequent cyclization. More direct multi-component reactions (MCRs) are also being developed that can construct complex quinoline scaffolds in a single step from three or more starting materials. acs.orgrsc.org These MCRs offer high atom economy and allow for significant structural diversity in the resulting products. rsc.org

| Method | Reactants | Key Features | Advantages | Reference(s) |

| Friedländer Synthesis | 2-Amino-5-nitrobenzaldehyde, 1,1,1-Tribromoacetone | Acid or base catalysis | High convergence, good yields | nih.govorganic-chemistry.org |

| Ugi/Povarov Cascade | Propiolic acids, Aldehydes, Amines, Isocyanides | Multi-component, acid-mediated | Rapid construction of fused quinolines | acs.org |

| Graphene Oxide Catalysis | 2-Aminoaryl carbonyls, Carbonyl compounds | Recyclable carbocatalyst, green solvent | Short reaction times, high yields | nih.gov |

Catalytic and Sustainable Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of catalytic systems and green methodologies that minimize environmental impact while maximizing efficiency.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Derivatization

Transition metal catalysis is a powerful tool for functionalizing heterocyclic rings. While often used to build the quinoline core, it is also highly effective for late-stage derivatization. For instance, a pre-formed 6-bromo-2-(tribromomethyl)quinoline (B8649548) could be subjected to a palladium-catalyzed nitration reaction to install the nitro group at the 6-position. chemicalbook.com Copper-catalyzed methods have also been reported for the nitration of haloquinolines using potassium nitrite. chemicalbook.com These methods provide an alternative to traditional nitration with harsh acids and offer a high degree of regioselectivity.

| Synthesis Type | Conventional Heating | Microwave-Assisted | Key Advantage | Reference(s) |

| Skraup Synthesis | Hours | Minutes | Drastic reduction in reaction time | nih.gov |

| Multi-Component Reactions | Long reaction times | 8-20 minutes | Improved yields and purity | acs.org |

| General Quinoline Synthesis | Often requires harsh conditions | Cleaner reactions, higher efficiency | Green chemistry benefits | ingentaconnect.combenthamdirect.com |

Green Chemistry Methodologies in Quinoline Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comtandfonline.com In quinoline synthesis, this is being achieved through several strategies. One approach is the use of environmentally benign solvents like water or ethanol, replacing hazardous chlorinated solvents. tandfonline.com Another is the development of recyclable catalysts, such as silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) or graphene oxide, which can be easily recovered and reused, reducing waste and cost. nih.govnih.govnih.gov Solvent-free reaction conditions, where neat reactants are mixed, often with a solid catalyst, represent another significant green advancement, minimizing solvent waste entirely. nih.gov These principles are broadly applicable to the various synthetic routes for this compound, offering pathways to make its production more sustainable and environmentally friendly. nih.gov

Chemical Transformations and Reaction Mechanisms of 6 Nitro 2 Tribromomethyl Quinoline

Reactivity of the Nitro Group

The nitro group at the C-6 position of the quinoline (B57606) skeleton is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic system. This electronic deficit, particularly pronounced in the benzene (B151609) portion of the ring system, activates it toward various forms of nucleophilic attack. Quinoline itself undergoes nucleophilic substitution primarily at the 2- and 4-positions of the electron-deficient pyridine (B92270) ring. youtube.com However, the presence of the nitro group at C-6 directs nucleophilic attack to the benzene ring, specifically at positions ortho and para to it.

Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNH where the nucleophile contains a leaving group at the nucleophilic center. organic-chemistry.orgwikipedia.org This allows for the formal substitution of a hydrogen atom without the need for an external oxidant. The reaction is characteristic of electron-deficient arenes, such as nitroquinolines. wikipedia.orgnih.gov

The general mechanism involves the addition of the carbanionic nucleophile to an electron-deficient position on the aromatic ring (typically ortho or para to the nitro group) to form a σ-adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores aromaticity and results in the substituted product. organic-chemistry.orgnih.gov

Studies on various nitroquinolines confirm their reactivity under VNS conditions. cdnsciencepub.comkuleuven.be For 6-nitroquinoline (B147349), the reaction with nucleophiles like 4-amino-1,2,4-triazole (B31798) in a basic medium (potassium tert-butoxide in DMSO) leads to amination, with the amino group predominantly substituting the hydrogen at the C-5 position, which is ortho to the nitro group. cdnsciencepub.com Similarly, carbanions derived from compounds like chloromethyl phenyl sulfone react with 6-nitroquinoline to afford products substituted at the ortho position relative to the nitro group. kuleuven.be VNS reactions are often faster and more efficient than the classical SNAr substitution of a halogen at an equally activated position. kuleuven.be

Table 1: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline Isomer | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | C-5 (ortho) | cdnsciencepub.com |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | C-6 (ortho) | cdnsciencepub.com |

| 8-Nitroquinoline (B147351) | 4-Amino-1,2,4-triazole | C-7 (ortho) | cdnsciencepub.com |

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole | C-4 (ortho) | cdnsciencepub.com |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone | C-5 (ortho) | kuleuven.be |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Reactions

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of electron-deficient arenes. Unlike VNS, this reaction requires an external oxidizing agent to remove the hydrogen from the intermediate σ-adduct and restore aromaticity. cdnsciencepub.comchemrxiv.org

The amination of nitroquinolines can be achieved via ONSH. For instance, mono- and dinitroquinolines have been shown to undergo selective amination at the ortho position relative to the nitro group when treated with liquid ammonia (B1221849) and potassium permanganate (B83412) (KMnO₄) as the oxidant. cdnsciencepub.com This method provides a direct route to aminonitroquinolines. cdnsciencepub.com More recent developments have shown that direct amination of nitro(hetero)arenes can occur with anilines in an open-air system, where molecular oxygen serves as the oxidant in a process supported by DFT calculations to proceed via a dianion pathway. chemrxiv.org

Reductive Conversions and Subsequent Derivatizations of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, which serves as a crucial building block for further derivatization. nih.govnih.gov This transformation is fundamental in the synthesis of various biologically active quinoline derivatives. nih.govnih.gov

The reduction of nitroquinolines to the corresponding aminoquinolines can be achieved under mild conditions using various reducing agents. nih.gov A common and efficient method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium, such as 6M hydrochloric acid (HCl) in methanol. nih.gov This method is compatible with a wide range of other functional groups, including halogens and alkyl substituents, and typically proceeds with high yields. nih.gov

The resulting aminoquinolines, such as 6-amino-2-(tribromomethyl)quinoline, are valuable intermediates. The amino group can undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, alkylation, and condensation reactions to form Schiff bases or more complex heterocyclic systems. For example, the development of 4-aminoquinoline (B48711) derivatives as antimalarial agents often starts from the corresponding nitroquinoline precursor. nih.gov

Alternative reductive methods include the use of iron powder in acetic acid (Fe/AcOH), which is employed in domino reactions where the in situ-generated amino group immediately participates in a subsequent cyclization, such as the Friedländer synthesis. mdpi.comresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction in Quinolines

| Reagent System | Conditions | Product | Reference |

|---|---|---|---|

| SnCl₂ / HCl | Methanol, >50 °C | Aminoquinoline | nih.gov |

| Fe / AcOH | Acetic Acid, 90-130 °C | Aminoquinoline (in situ) | mdpi.comresearchgate.net |

| HCOOH / Ac₂O, Ru or Pd catalyst | Varies | Cyclized products (e.g., quinolones) | nih.gov |

Reactivity of the Tribromomethyl Group

The tribromomethyl (-CBr₃) group at the C-2 position of the quinoline ring is a sterically bulky and strongly electron-withdrawing substituent. Its reactivity is dominated by transformations involving the three bromine atoms.

Halogen Exchange Reactions and Substitution Patterns

The C-Br bonds in the tribromomethyl group are susceptible to cleavage and substitution. The reactivity is enhanced by the electron-withdrawing nature of the quinoline ring, which stabilizes potential anionic intermediates formed during substitution reactions.

One important class of reactions is metal-halogen exchange. This process is analogous to the well-known lithium-halogen exchange and is particularly effective for preparing functionalized organomagnesium (Grignard) reagents. harvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl) can exchange with an aryl or alkyl bromide. The equilibrium of the exchange is driven by the relative stability of the carbanions involved. harvard.edu For a substrate like 6-nitro-2-(tribromomethyl)quinoline, the presence of electron-withdrawing groups (both the nitro group and the quinoline ring itself) accelerates the rate of magnesium-halogen exchange. harvard.edu This would allow for the stepwise replacement of bromine atoms, potentially leading to mono-, di-, or tri-Grignard reagents at the C-2 methyl carbon, which could then be trapped with various electrophiles.

Furthermore, the chlorine atoms in a trichloromethyl group attached to an electron-withdrawing moiety have been shown to act as electrophilic centers (a phenomenon known as a σ-hole), reacting with soft nucleophiles like thiolates. rsc.org In these reactions, the nucleophile attacks a halogen atom, leading to its abstraction and the formation of a carbanion. rsc.org A similar mechanism can be expected for the tribromomethyl group, where a soft nucleophile could attack a bromine atom, resulting in the formation of a dibromomethyl carbanion. This carbanion can then be protonated or react further, providing a pathway for the reductive dehalogenation or functionalization of the tribromomethyl group.

Transformations to Carboxylic Acid Derivatives (e.g., hydrolysis)

The tribromomethyl group at the 2-position of the quinoline ring is a precursor to a carboxylic acid. Hydrolysis of the tribromomethyl group provides a direct route to the corresponding carboxylic acid derivative. For instance, the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline (B8649548) to 6-bromo-2-quinolinecarboxylic acid is achieved by heating in the presence of concentrated sulfuric acid and water. chemicalbook.com A similar transformation can be expected for this compound.

The resulting 6-nitroquinoline-2-carboxylic acid is a versatile intermediate. sigmaaldrich.com It can be converted to its corresponding carbohydrazide (B1668358) by reaction with thionyl chloride followed by hydrazine (B178648) hydrate. ajchem-a.com This carbohydrazide can then be used to synthesize various heterocyclic compounds. ajchem-a.com

Table 1: Synthesis of Quinoline-2-Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Bromo-2-(tribromomethyl)quinoline | Concentrated H₂SO₄, H₂O, 150°C | 6-Bromoquinoline-2-carboxylic acid | chemicalbook.com |

| Quinoline-2-carboxylic acid | 1. Thionyl chloride, reflux2. Hydrazine hydrate, ethanol, reflux | Quinoline-2-carbohydrazide | ajchem-a.com |

Conversion to Other Carbon-Substituted Moieties (e.g., amidines, trifluoromethyl precursors by analogy)

While direct experimental data on the conversion of this compound to amidines or trifluoromethyl derivatives was not found in the provided search results, analogies can be drawn from related chemistries. The synthesis of 2-(trifluoromethyl)pyridine (B1195222) derivatives from simple fluorinated precursors has been reported. orgsyn.org This suggests that the tribromomethyl group could potentially be converted to a trifluoromethyl group, although the specific conditions for this transformation on the 6-nitroquinoline scaffold would need to be determined.

The formation of amidoximes from 6-alkynyl-3-fluoro-2-cyanopyridines has been described, which proceeds via a Sonogashira coupling followed by reaction with hydroxylamine. soton.ac.uk This indicates that with appropriate functional group manipulation, the 2-position of the 6-nitroquinoline could be functionalized to introduce nitrogen-containing moieties.

Modifications of the Quinoline Ring System

Electrophilic Aromatic Substitutions on the Quinoline Nucleus

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental transformations for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comuci.edulibretexts.org The nitronium ion (NO₂⁺) is the key electrophile in nitration, typically generated from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org

Nucleophilic Additions to the Quinoline Core (e.g., Dearomatization Reactions)

The electron-deficient nature of the quinoline ring, particularly when substituted with an electron-withdrawing group like a nitro group, makes it susceptible to nucleophilic attack. quimicaorganica.orgyoutube.commasterorganicchemistry.comlibretexts.org Nucleophiles can add to the quinoline core, leading to dearomatization. acs.org The positions most susceptible to nucleophilic attack in quinoline are C2 and C4. quimicaorganica.org

The presence of a nitro group can further activate the ring towards nucleophilic addition. For instance, 6-nitroquinoline reacts with potassium cyanide and various nitroalkanes, leading to the substitution of hydrogen at the 5-position and concomitant reduction of the nitro group. rsc.org These reactions can lead to complex heterocyclic systems.

Derivatization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki reactions are prominent examples. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is effective for a wide range of substrates, including functionalized quinolines. For example, 2-bromo-4-iodo-quinoline undergoes Sonogashira coupling selectively at the more reactive iodide position. libretexts.org While a direct Sonogashira coupling of this compound is not explicitly detailed, the corresponding halo-substituted quinoline could be a suitable substrate. The synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines has been achieved through Sonogashira coupling. soton.ac.uk

The Suzuki coupling reaction pairs an organoboron compound with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used for the synthesis of biaryl compounds and other complex molecules. The reactivity in Suzuki couplings can be influenced by the electronic nature of the substrates. For instance, the presence of a guanine (B1146940) moiety can slow down Suzuki couplings of halonucleosides due to coordination with the palladium catalyst. nih.gov Iron-catalyzed cross-coupling reactions of Grignard reagents with 4-chloro-pyrrolo-[3,2-c]quinoline have also been reported as an alternative to palladium-catalyzed methods. researchgate.net

Intramolecular Cyclizations and Annulations for Fused Systems

Extensive literature searches did not yield any specific examples of intramolecular cyclizations or annulation reactions involving this compound for the formation of fused systems. This particular area of its reactivity appears to be unexplored in the available scientific literature.

While the synthesis of fused quinoline systems is a broad and active area of research, studies detailing the use of a 2-(tribromomethyl) group on the quinoline ring as a handle for subsequent intramolecular ring-forming reactions are not documented. The reactivity of the tribromomethyl group is well-known in other contexts, often involving its transformation into other functional groups or its participation in radical reactions. However, its specific application in intramolecular cyclizations onto the quinoline core, particularly with the electronic influence of a 6-nitro substituent, has not been reported.

Therefore, no detailed research findings, reaction mechanisms, or data tables for this specific chemical transformation of this compound can be provided at this time. Further research would be necessary to explore the potential of this compound in the synthesis of novel fused heterocyclic systems.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional NMR techniques would be essential for the complete structural assignment of 6-Nitro-2-(tribromomethyl)quinoline.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. For the aromatic region of this compound, five proton signals are anticipated. The protons on the quinoline (B57606) ring system will exhibit chemical shifts influenced by the electron-withdrawing effects of the nitro group at the 6-position and the tribromomethyl group at the 2-position. The protons H-3, H-4, H-5, H-7, and H-8 are expected to be in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts would depend on the specific electronic environment created by the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The carbon atom of the tribromomethyl group (CBr₃) would likely appear at a relatively low field due to the strong deshielding effect of the three bromine atoms. The carbon atoms of the quinoline ring will have their chemical shifts influenced by the positions of the nitro and tribromomethyl groups. The carbon attached to the nitro group (C-6) and the carbons in its vicinity will be significantly deshielded.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | --- |

| C-3 | ~8.0-8.5 | ~125-130 |

| C-4 | ~8.5-9.0 | ~145-150 |

| C-4a | - | ~128-132 |

| C-5 | ~8.0-8.5 | ~120-125 |

| C-6 | - | ~145-150 |

| C-7 | ~7.5-8.0 | ~125-130 |

| C-8 | ~8.5-9.0 | ~130-135 |

| C-8a | - | ~148-152 |

| C(Br₃) | - | ~35-45 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of the atoms within the this compound molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. For instance, correlations would be expected between adjacent protons on the quinoline ring, such as H-3 and H-4, and between the protons of the benzo-fused ring (H-5, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in placing the substituents. For example, correlations between the proton at H-3 and the carbon of the tribromomethyl group (CBr₃) would confirm the position of this group at C-2. Similarly, correlations from protons H-5 and H-7 to the carbon bearing the nitro group (C-6) would verify its location.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

N-O stretching (nitro group): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C stretching (quinoline ring): Multiple bands in the 1450-1620 cm⁻¹ region would be indicative of the aromatic quinoline system.

C-H stretching (aromatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-Br stretching (tribromomethyl group): Absorptions corresponding to the C-Br stretching vibrations are expected in the lower frequency region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the nitro group are often strong in the Raman spectrum. The quinoline ring vibrations would also be Raman active. The C-Br stretching vibrations may also be observable.

Predicted Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=N, C=C Stretch (Quinoline) | 1450-1620 | 1450-1620 |

| Asymmetric N-O Stretch (NO₂) | 1500-1560 | Weak or inactive |

| Symmetric N-O Stretch (NO₂) | 1300-1370 | 1300-1370 (Strong) |

| C-Br Stretch | 500-700 | 500-700 |

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight of approximately 424.87 g/mol . Due to the presence of three bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve the loss of a bromine atom, the nitro group (NO₂), or the entire tribromomethyl radical (•CBr₃). Analysis of these fragment ions would further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the computed exact mass is 423.78807 Da, corresponding to the molecular formula C₁₀H₅Br₃N₂O₂. nih.gov The monoisotopic mass, which considers the mass of the most abundant isotopes of the constituent elements, is calculated to be 421.79012 Da. nih.govepa.gov This level of precision allows for unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅Br₃N₂O₂ | nih.gov |

| Exact Mass | 423.78807 Da | nih.gov |

| Monoisotopic Mass | 421.79012 Da | nih.govepa.gov |

Data are computed values.

Electron Ionization Mass Spectrometry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heterocyclic systems like quinoline derivatives, these absorptions are typically attributed to π → π* transitions.

Studies on related nitroquinoline compounds indicate that they exhibit characteristic absorption bands in the UV-vis region. researchgate.net For example, the UV-Vis spectrum of a 6-nitroquinoline (B147349) co-crystal shows a distinct absorption peak at 333 nm, which is assigned to a π → π* transition. researchgate.net The presence of the nitro group (an auxochrome and chromophore) and the extended conjugation of the quinoline system are expected to influence the absorption maxima of this compound. The electronic transitions would primarily be of the π → π* type, originating from the quinoline ring system. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Intermolecular Interactions

The solved crystal structure allows for a detailed analysis of the molecule's conformation and the non-covalent interactions that stabilize the crystal lattice. In substituted quinolines, various intermolecular interactions are observed. A crystallographic study of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline revealed that molecules in the crystal are linked by C—H⋯Br interactions, forming chains. researchgate.net These chains are further connected by C—H⋯π and π–π stacking interactions between inversion-related pyridine (B92270) rings. researchgate.net Additionally, short-contact interactions, such as Br⋯Cl and Br⋯N contacts that are shorter than the sum of their van der Waals radii, can play a significant role in the crystal packing. researchgate.net For this compound, one would expect similar interactions, including halogen bonding (C-Br···O or C-Br···N) and π–π stacking of the quinoline rings, to be prominent features of its solid-state structure.

Assessment of Ring Planarity and Torsional Angles

X-ray data is crucial for assessing the planarity of cyclic structures and the torsional angles between different parts of a molecule. The quinoline ring system itself is generally found to be nearly planar. researchgate.netnih.gov For example, the molecule of 8-nitroquinoline (B147351) is reported to be almost planar, with a small dihedral angle of 3.0° between the pyridine and benzene (B151609) rings. nih.gov In another complex quinoline derivative, the quinoline ring system was also found to be approximately planar, with a root-mean-square deviation of just 0.011 Å. researchgate.net Analysis of the torsional angles, such as those involving the tribromomethyl group and the nitro group relative to the quinoline plane, would provide critical information about the preferred conformation of this compound in the solid state.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Nitroquinoline |

| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline |

| 6-nitroquinoline |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to study various quinoline (B57606) derivatives, providing insights into their properties. rsc.org For 6-nitro-2-(tribromomethyl)quinoline, DFT calculations offer a theoretical framework to predict its molecular geometry, energetics, and reactivity.

Prediction of Optimized Molecular Geometries and Energetics

Computational methods, such as those available in software packages like Gaussian, are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.netresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are crucial for understanding the molecule's shape and steric properties.

The energetics of the molecule, including its total energy and heat of formation, can also be computed. These values provide information about the stability of the compound. For instance, the molecular weight of this compound has been computed to be 424.87 g/mol . nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.comresearchgate.net For quinoline derivatives, the distribution of HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. researchgate.net In many organic molecules, the HOMO is often delocalized over the entire molecule, while the LUMO's localization can vary. researchgate.net The HOMO-LUMO gap can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Value not publicly available |

| LUMO Energy | Value not publicly available |

| HOMO-LUMO Gap | Value not publicly available |

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the quinoline ring would exhibit a positive potential.

Computation of Global Reactivity Descriptors (e.g., hardness, softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Table 2: Computed Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Value not publicly available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value not publicly available |

| Chemical Softness (S) | 1 / (2η) | Value not publicly available |

| Electrophilicity Index (ω) | χ² / (2η) | Value not publicly available |

Note: The calculation of these descriptors is dependent on the HOMO and LUMO energy values, which are not currently available in the public domain for this specific compound.

Topological and Electron Density Analysis

The quantum theory of atoms in molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. researchgate.net This analysis can reveal the nature of chemical bonds and non-bonded interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule. It is based on the relationship between the electron density and its gradient. The RDG analysis of this compound would allow for the identification and visualization of van der Waals interactions, hydrogen bonds, and steric clashes within the molecule. This information is complementary to the bonding picture provided by traditional orbital-based analyses and is crucial for a complete understanding of the molecule's structure and stability. researchgate.net

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) provides a powerful method for analyzing the chemical bonding of this compound. This quantum chemical approach maps the electron localization in the molecule, offering a clear depiction of core electrons, covalent bonds, and lone pairs.

For this compound, ELF analysis is expected to reveal distinct basins of attraction. High ELF values would be anticipated in the regions of the C-C and C-H covalent bonds of the quinoline ring, indicating significant electron sharing. The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group would exhibit localization corresponding to their lone pairs of electrons. The C-N bond of the nitro group and the C-Br bonds of the tribromomethyl group would also have characteristic ELF signatures, reflecting their polarity and covalent character. The distribution of electron localization is significantly influenced by the electron-withdrawing nature of both the nitro and tribromomethyl substituents, which would be observable in the ELF topology.

Localized Orbital Locator (LOL) Investigations

Complementary to ELF, the Localized Orbital Locator (LOL) offers another perspective on electron localization. LOL analysis is particularly effective at highlighting regions of high kinetic energy, which correspond to the boundaries between electron pairs.

In the case of this compound, LOL plots would provide a clear visualization of the bonding and lone pair regions. The quinoline ring would show characteristic patterns of localized orbitals for the aromatic system. The tribromomethyl group would display localized orbitals for the three C-Br bonds, while the nitro group would show localization for the N-O bonds and the lone pairs on the oxygen atoms. These LOL studies, in conjunction with ELF, would offer a comprehensive picture of the electronic structure, aiding in the understanding of the molecule's reactivity and stability.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. nih.gov Density Functional Theory (DFT) is a commonly employed method for such predictions. vu.nl

For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would be performed. The calculated chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the quinoline ring would exhibit shifts determined by the aromatic ring current and the electron-withdrawing effects of the nitro and tribromomethyl groups. The carbon atoms of the quinoline core, the tribromomethyl carbon, and the carbons attached to the nitro group would also have distinct, predictable chemical shifts. Comparing these theoretical values with experimental data would be crucial for confirming the molecular structure.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 155.2 | H3 | 8.15 |

| C3 | 123.8 | H4 | 8.30 |

| C4 | 136.5 | H5 | 8.90 |

| C4a | 148.9 | H7 | 8.50 |

| C5 | 125.1 | H8 | 7.90 |

| C6 | 145.7 | ||

| C7 | 128.4 | ||

| C8 | 122.9 | ||

| C8a | 129.6 | ||

| C(Br₃) | 34.8 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound is not available.

Theoretical Vibrational Spectra Simulation

The simulation of vibrational spectra, such as infrared (IR) and Raman, provides a deeper understanding of the molecular vibrations of this compound. These simulations are typically performed using DFT calculations. researchgate.net

The theoretical vibrational spectrum would show characteristic frequencies corresponding to the stretching and bending modes of the various functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), the stretching of the C-Br bonds in the tribromomethyl group, and the various C-C and C-H vibrations of the quinoline ring. The calculated frequencies and intensities can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | 1530 |

| NO₂ symmetric stretch | 1350 |

| C=N stretch (quinoline) | 1620 |

| C-Br stretch | 680 |

| Aromatic C-H stretch | 3100-3000 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound is not available.

UV-Vis Spectra Simulation and Band Assignment

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. This approach allows for the prediction of electronic transitions and their corresponding absorption wavelengths.

For this compound, TD-DFT calculations would predict the electronic transitions that give rise to its UV-Vis spectrum. The predicted spectrum would likely show absorptions in the UV region, corresponding to π→π* transitions within the quinoline ring system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. The assignment of these bands to specific electronic transitions, such as HOMO→LUMO transitions, provides valuable information about the electronic structure and photophysical properties of the molecule. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 340 | 0.25 |

| HOMO-1 → LUMO | 295 | 0.18 |

| HOMO → LUMO+1 | 270 | 0.32 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound is not available.

Investigation of Advanced Optical Properties

The presence of a π-conjugated system (the quinoline ring) substituted with a strong electron-withdrawing group (the nitro group) suggests that this compound may possess interesting nonlinear optical (NLO) properties. Computational methods can be used to predict these properties.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, such as Z-scan techniques with femtosecond laser pulses, are employed to measure two-photon absorption and third-order nonlinear refraction, which are key NLO properties. researchgate.net

Table 1: Hypothetical Non-Linear Optical (NLO) Properties of this compound

| Property | Calculated Value | Unit |

| First Hyperpolarizability (β) | Data not available | esu |

| Second Hyperpolarizability (γ) | Data not available | esu |

| Two-Photon Absorption Cross-Section | Data not available | GM |

Prediction of Fluorescence and Luminescence Characteristics

Fluorescence and luminescence are photophysical processes involving the emission of light from excited electronic states. The prediction of these characteristics for this compound would involve computational modeling of its excited state properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating vertical excitation energies, oscillator strengths, and the energies of the lowest singlet (S1) and triplet (T1) excited states.

The nature of the lowest excited state (e.g., n→π* or π→π*) and the energy gap between the S1 and T1 states are critical in determining the fluorescence and phosphorescence quantum yields. The heavy bromine atoms in the tribromomethyl group could potentially enhance intersystem crossing through the heavy-atom effect, which might lead to significant phosphorescence.

Table 2: Predicted Fluorescence and Luminescence Data for this compound

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λ_max) | Data not available |

| Maximum Emission Wavelength (λ_em) | Data not available |

| Fluorescence Quantum Yield (Φ_F) | Data not available |

| Phosphorescence Quantum Yield (Φ_P) | Data not available |

| Excited State Lifetime (τ) | Data not available |

Molecular Dynamics and Interaction Studies

Molecular dynamics simulations and interaction studies provide insights into the dynamic behavior of molecules and the forces that govern their interactions with other molecules and their environment.

Computational Assessment of Intermolecular and Intramolecular Interactions

The structure and properties of this compound in the solid state and in solution are governed by a complex interplay of intermolecular and intramolecular interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these interactions based on the topology of the electron density. nih.gov This analysis can characterize covalent bonds and various non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. nih.govdoi.org

For this compound, intramolecular interactions could exist between the nitro group and adjacent parts of the quinoline ring. Intermolecular interactions would be highly dependent on the crystal packing and could involve C-H···O, C-H···N, and potentially halogen bonds involving the bromine atoms.

Table 3: Summary of Potential Inter- and Intramolecular Interactions in this compound

| Interaction Type | Potential Atoms Involved |

| Hydrogen Bonding | Data not available |

| Halogen Bonding | Data not available |

| π-π Stacking | Data not available |

| van der Waals Forces | Data not available |

Elucidation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is a key objective of theoretical studies. For instance, the electron-withdrawing nature of the nitro group and the tribromomethyl group would significantly influence the electron distribution in the quinoline ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

Computational models can be used to calculate various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These descriptors can be correlated with experimental observations to build structure-activity relationships (SAR) and structure-property relationships (SPR). For example, the LUMO energy can be related to the molecule's ability to accept electrons and thus its reactivity as an electrophile.

Advanced Material Science and Chemical Applications

Development of Fluorescent and Luminescent Materials

Research into the fluorescent and luminescent properties of the specific compound 6-Nitro-2-(tribromomethyl)quinoline is not currently available in published scientific literature. While the broader family of quinoline (B57606) derivatives is known for its fluorescent properties, with various studies exploring their potential as sensors and probes, specific photophysical data for this compound, such as its quantum yield, Stokes shift, or excitation-emission spectra, have not been reported. researchgate.netbeilstein-journals.org Therefore, its potential for development into fluorescent and luminescent materials remains unexplored.

Applications in Organic Optoelectronics (e.g., as Chromophores or Emitting Materials)

There is currently no available research detailing the application of this compound in the field of organic optoelectronics. The suitability of a compound for such applications, for instance as a chromophore or an emitting material in devices like Organic Light-Emitting Diodes (OLEDs), depends on its electronic and photophysical properties. As these properties have not been documented for this compound, its role in this area is yet to be investigated.

Utilization as Ligands in Coordination Chemistry and Catalysis

The quinoline moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atom. scirp.orgrsc.orgrsc.org This has led to the development of numerous quinoline-based complexes with diverse applications. However, a review of the scientific literature reveals no studies on the use of this compound as a ligand in coordination chemistry. There are no published reports of its complexation with metal ions or the characterization of any resulting coordination compounds.

Role in Catalyst Design and Development

The design of catalysts often involves the use of organic ligands to tune the properties of a metallic center. While metal complexes of other functionalized quinolines have been explored for their catalytic activities, there is no scientific literature available that describes the use of this compound in catalyst design and development. organic-chemistry.org Its potential as a ligand scaffold for catalytic applications has not been reported.

Precursors for Specialized Chemical Reagents and Intermediates

The reactivity of the tribromomethyl and nitro groups suggests that this compound could potentially serve as a precursor for more complex molecules. For instance, the tribromomethyl group can sometimes be a synthetic equivalent of other functional groups. However, there are no specific examples in the available literature of this compound being used as a starting material or intermediate for the synthesis of other specialized chemical reagents. Studies on its reactivity and derivatization are not currently published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.